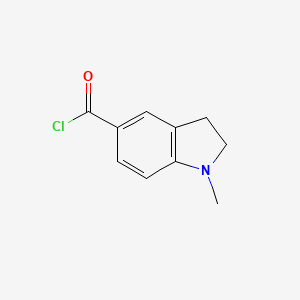

1-Methylindoline-5-carbonyl chloride

Overview

Description

1-Methylindoline-5-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a carbonyl chloride group attached to the 5-position of the 1-methylindoline ring

Preparation Methods

The synthesis of 1-Methylindoline-5-carbonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 1-methylindoline, which is commercially available or can be synthesized through various methods.

Chlorination: The introduction of the carbonyl chloride group is achieved through chlorination reactions. One common method involves the reaction of 1-methylindoline with phosgene (COCl₂) under controlled conditions to yield this compound.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.

Chemical Reactions Analysis

1-Methylindoline-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to 1-methylindoline-5-carboxylic acid or its derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions.

Common reagents used in these reactions include amines, alcohols, thiols, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄).

Scientific Research Applications

Organic Synthesis

1-Methylindoline-5-carbonyl chloride is primarily used as an intermediate in the synthesis of various indole derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to produce corresponding amides, esters, and thioesters, respectively.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential to synthesize drug candidates targeting neurological and inflammatory diseases. Its ability to form covalent bonds with nucleophiles allows it to modify biological pathways effectively. Various derivatives synthesized from this compound have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies

Research has shown that indole derivatives exhibit significant biological activities. Studies have explored the antimicrobial effects of compounds derived from this compound against various pathogens. Furthermore, derivatives have demonstrated anticancer efficacy against multiple cancer cell lines, indicating a promising avenue for therapeutic development.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Efficacy : A study analyzed indole derivatives derived from this compound against cancer cell lines. Certain modifications enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells.

- Antiviral Activity : Research focused on the antiviral properties of derivatives against viruses such as Zika and dengue virus. Specific modifications resulted in lower EC50 values compared to existing antiviral agents, indicating potential for new antiviral therapies.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its ability to serve as a versatile intermediate makes it valuable in scaling up processes for industrial synthesis.

Mechanism of Action

The mechanism of action of 1-Methylindoline-5-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various biologically active compounds. These reactions often involve the formation of covalent bonds with target molecules, which can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

1-Methylindoline-5-carbonyl chloride can be compared with other indole derivatives such as:

Indole-3-carboxaldehyde: Known for its role in the synthesis of indole-3-acetic acid, a plant hormone.

1-Methylindole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Indole-5-carboxylic acid: Another important intermediate in organic synthesis.

The uniqueness of this compound lies in its specific reactivity due to the presence of the carbonyl chloride group, which allows for the formation of a wide range of derivatives with potential biological activities.

Biological Activity

1-Methylindoline-5-carbonyl chloride is a compound derived from the indole family, known for its significant biological activity, particularly in medicinal chemistry. This compound features a carbonyl chloride group at the 5-position of the 1-methylindoline ring, which enhances its reactivity and potential for forming various derivatives with therapeutic applications. The compound has been explored for its antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug development.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of indole compounds exhibit varying levels of activity against different bacterial strains. For instance, indole derivatives have shown effectiveness against Staphylococcus epidermidis and other pathogens, with minimum inhibitory concentrations (MIC) ranging from moderate to low values depending on the specific structure of the derivative .

Anticancer Properties

The anticancer potential of this compound is particularly promising. Studies have indicated that indole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have been tested against human cancer cells such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), showing IC50 values that suggest significant cytotoxicity .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HT-29 | 22.0 |

| This compound | A549 | 18.5 |

| This compound | MDA-MB-231 | 15.0 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that derivatives could serve as potential therapeutic agents for treating inflammatory diseases .

The biological activity of this compound largely stems from its ability to act as an acylating agent. The carbonyl chloride group is reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets, including proteins and nucleic acids. This reactivity can lead to modulation of biological pathways, effectively exerting therapeutic effects against various diseases.

Case Studies

Several studies have highlighted the biological efficacy of indole derivatives:

- HIV Fusion Inhibition : A study demonstrated that certain indole derivatives could inhibit HIV-1 fusion with target cells, showcasing their potential in antiviral drug development .

- Cytotoxicity Against Cancer Cells : Research involving a series of substituted indoles showed that modifications at specific positions significantly influenced their cytotoxicity against different cancer cell lines, indicating a structure-activity relationship crucial for drug design .

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUUGFNSTNVGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.